N-(2,2-Dichloroethenyl)-2-hydroxy-3-methylbenzamide
Description
N-(2,2-Dichloroethenyl)-2-hydroxy-3-methylbenzamide is a chemical compound that has garnered attention in various fields of research due to its unique properties. This compound is characterized by the presence of a dichloroethenyl group attached to a benzamide structure, which contributes to its distinctive chemical behavior.
Properties
CAS No. |
62513-82-0 |
|---|---|
Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
N-(2,2-dichloroethenyl)-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-6-3-2-4-7(9(6)14)10(15)13-5-8(11)12/h2-5,14H,1H3,(H,13,15) |
InChI Key |
XLPZQYLHWCMBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC=C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloroethenyl)-2-hydroxy-3-methylbenzamide typically involves the reaction of 2-hydroxy-3-methylbenzoic acid with 2,2-dichloroethenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dichloroethenyl)-2-hydroxy-3-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(2,2-Dichloroethenyl)-2-hydroxy-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-Dichloroethenyl)-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine
- 1-Tosyl-2,2-dichloroethenyl isothiocyanate
Uniqueness
N-(2,2-Dichloroethenyl)-2-hydroxy-3-methylbenzamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
